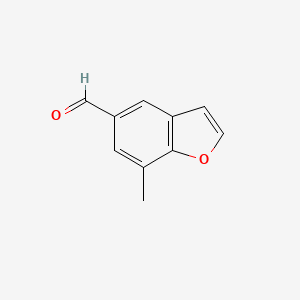

7-Methyl-1-benzofuran-5-carbaldehyde

Descripción

Propiedades

Fórmula molecular |

C10H8O2 |

|---|---|

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

7-methyl-1-benzofuran-5-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-6H,1H3 |

Clave InChI |

OFBDVMKFQNMAHO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC2=C1OC=C2)C=O |

Origen del producto |

United States |

Métodos De Preparación

Intramolecular Cyclization of Arylalkynyl Ethers

One of the efficient routes to 7-methyl-1-benzofuran-5-carbaldehyde involves intramolecular cyclization of arylalkynyl ethers derived from vanillin. The general approach includes:

- Starting material: Vanillin (4-hydroxy-3-methoxybenzaldehyde)

- Step 1: Alkylation of the phenolic hydroxyl group with propargyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) to form the propargyl ether intermediate.

- Step 2: Cesium fluoride-mediated Claisen rearrangement of the propargyl ether leads to the formation of the benzofuran ring with a methyl substituent at the 7-position and an aldehyde at the 5-position.

This method is notable for its use of vanillin as a readily available starting material and for constructing the benzofuran core via a Claisen rearrangement, which is a key step for ring closure and methyl substitution.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Vanillin, Propargyl bromide, K2CO3, DMF, reflux | Formation of propargyl aryl ether |

| 2 | CsF, heat (Claisen rearrangement) | Cyclization to 7-methyl-1-benzofuran-5-carbaldehyde |

This approach is reported to be efficient and provides good yields of the target compound with regioselective methyl substitution at the 7-position of the benzofuran ring.

Palladium-Catalyzed Coupling of 2-Halophenols with Alkynes

Another prominent method involves the palladium-catalyzed coupling of 2-halophenols with terminal alkynes to form 2-substituted benzofurans, which can be further functionalized to introduce the aldehyde at the 5-position and methyl group at the 7-position.

- Key reaction: Coupling of 5-iodo-vanillin (a 2-halophenol derivative) with phenylacetylene in the presence of a palladium catalyst and copper(I) iodide as a co-catalyst.

- Outcome: Formation of 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde, which can be modified to introduce a methyl group at the 7-position.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Intramolecular Cyclization of Arylalkynyl Ethers | Vanillin, Propargyl bromide | K2CO3/DMF, CsF (Claisen rearrangement) | Direct methyl introduction, regioselective | Requires multiple steps |

| Pd-Catalyzed Coupling | 5-Iodo-vanillin, Phenylacetylene | Pd catalyst, CuI, base | Mild conditions, versatile | Requires Pd catalyst, costly |

| Organo Copper Acetylide Condensation | Substituted acetophenones, 2-halophenols | Cu(I) acetylides, pyridine | Good for diverse substitutions | Use of copper reagents, sensitive |

| Oxime Cyclization | 2-Hydroxyacetophenone derivatives | Protection, oxime formation, acid cyclization | Alternative route for aldehydes | Multi-step, moderate yields |

Research Findings and Notes

- The intramolecular Claisen rearrangement route from vanillin is especially notable for synthesizing 7-methyl-1-benzofuran-5-carbaldehyde due to its regioselectivity and use of inexpensive starting materials.

- Pd-catalyzed coupling methods allow for structural diversity but require transition metal catalysts and careful control of reaction conditions.

- Organocopper acetylide condensation provides access to various benzofuran derivatives but involves handling sensitive copper reagents.

- The choice of method depends on available starting materials, desired substitution pattern, and scale of synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 7-Methyl-1-benzofuran-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.

Major Products:

Oxidation: 7-Methyl-1-benzofuran-5-carboxylic acid.

Reduction: 7-Methyl-1-benzofuran-5-methanol.

Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have shown its potential as a bioactive compound with antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mecanismo De Acción

The mechanism of action of 7-Methyl-1-benzofuran-5-carbaldehyde is primarily related to its ability to interact with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. This interaction can result in the inhibition of key enzymes and disruption of cellular processes, which is particularly relevant in its potential anticancer and antimicrobial activities .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 7-methyl-1-benzofuran-5-carbaldehyde can be contextualized against related benzofuran carbaldehydes. Key differences arise from substituent type, position, and resulting electronic effects, which influence reactivity, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of 7-Methyl-1-benzofuran-5-carbaldehyde and Analogues

Key Observations :

In contrast, methoxy (C7) derivatives (e.g., ) exhibit stronger electron-donating effects, improving interaction with hydrophobic protein pockets. Chloro at C5 (as in 5-chloro-1-benzofuran-7-carbaldehyde ) introduces electron-withdrawing effects, which may reduce nucleophilic reactivity compared to the methyl-substituted analog.

Biological Activity: Methoxy-substituted derivatives demonstrate notable anticancer activity, with G-scores (docking affinity) ranging from -8.2 to -9.1 against specific oncoproteins . The phenyl or 4-fluorophenyl groups at C2 in methoxy derivatives enhance steric bulk and π-π stacking interactions, critical for binding to kinase domains .

Structural Modifications :

Q & A

Q. Key Considerations :

- Impurity control : Byproducts like over-oxidized carboxylic acids or under-methylated intermediates require careful monitoring via TLC or HPLC .

- Scalability : Lab-scale protocols (mg to g) prioritize purity over yield, while pilot-scale synthesis may employ continuous flow systems to enhance reproducibility .

Basic: Which analytical techniques are most effective for characterizing the structure and purity of 7-Methyl-1-benzofuran-5-carbaldehyde?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR provide definitive evidence of the aldehyde proton (δ 9.8–10.2 ppm) and methyl group (δ 2.3–2.5 ppm). Coupling patterns in 2D NMR (e.g., HSQC, COSY) resolve positional ambiguity in the benzofuran ring .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths and angles, particularly the planarity of the benzofuran core and aldehyde orientation .

- Chromatography : HPLC with UV detection (λ = 254 nm) and LC-MS (ESI+) assess purity (>98%) and detect trace impurities (e.g., residual solvents or isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.